molecular formula C11H16N2O B2752346 Piperidin-4-yl(pyridin-3-yl)methanol CAS No. 884504-88-5

Piperidin-4-yl(pyridin-3-yl)methanol

Cat. No. B2752346
M. Wt: 192.262
InChI Key: GMUHNGNJDJIZLQ-UHFFFAOYSA-N
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Description

“Piperidin-4-yl(pyridin-3-yl)methanol” is a compound that has been evaluated for its antiproliferative activity against various cell lines . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .


Chemical Reactions Analysis

Piperidine derivatives, including “Piperidin-4-yl(pyridin-3-yl)methanol”, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They are involved in various chemical reactions, but the specific reactions involving “Piperidin-4-yl(pyridin-3-yl)methanol” are not detailed in the available resources.


Physical And Chemical Properties Analysis

“Piperidin-4-yl(pyridin-3-yl)methanol” has a molecular weight of 192.26 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Generation of Substance P Antagonists : Piperidine derivatives have been synthesized for their potential as Substance P antagonists, which are of interest in treating certain medical conditions (Knoops et al., 1997).
  • Formation of Piperidine Derivatives : Synthesis of novel piperidine derivatives using malononitrile, 4-methoxybenzaldehyde, and piperidine demonstrates the versatility of these compounds in chemical synthesis (Wu Feng, 2011).
  • Reactivity Studies : Investigating the reactivity of chloro derivatives of pyridine with piperidine in methanol provides insights into their chemical behavior (Coppens et al., 2010).

Catalysis and Chemical Transformations

  • Molybdenum Complexes with Piperidine : Research on molybdenum complexes involving piperidine highlights its role in complex chemical structures and reactions (Yih et al., 2003).
  • Electrochemical Oxidation : Studies on the indirect electrochemical oxidation of piperidin-4-ones show the compound's potential in synthetic organic electrochemistry (Elinson et al., 2006).

Structural and Molecular Studies

  • Crystal Structure Analysis : The synthesis and crystal structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol have been explored, providing insights into the molecular and crystallographic aspects of these compounds (Girish et al., 2008).
  • Molecular Aggregation Studies : Investigations into the molecular aggregation of piperidine derivatives in different solvents like water and methanol offer understanding of their behavior at the molecular level (Marczak et al., 2017).

Pharmacological and Biochemical Studies

  • Metabolic Studies : Research on the metabolism, excretion, and pharmacokinetics of related compounds gives insights into their potential medical applications (Sharma et al., 2012).

Safety And Hazards

“Piperidin-4-yl(pyridin-3-yl)methanol” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidine derivatives, including “Piperidin-4-yl(pyridin-3-yl)methanol”, continue to be a focus of research due to their wide range of biological activities . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds .

properties

IUPAC Name

piperidin-4-yl(pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10/h1-2,5,8-9,11-12,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHNGNJDJIZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-4-yl(pyridin-3-yl)methanol

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (100 mL) was cooled to 0° C. and added to a flask containing 1-(1,1-dimethylethyl-oxycarbonyl)piperidin-4-yl-pyridin-3-ylmethanol (20.4 g, 69.77 mmol). Vigorous gas evolution was observed. The mixture was stirred at 0° C. until judged complete by TLC. The excess trifluoroacetic acid was removed in vacuo, and the resulting residue was dissolved in water (50 mL). The aqueous solution was cooled to 0° C. and basified to pH~ 12 by addition of sodium hydroxide pellets. The product was isolated by extraction of the aqueous solution with dichloromethane (10×100 mL). The dichloromethane was evaporated to leave the title compound as an off white solid (12.06 g, 62.73 mmol, 90%). 1H NMR(d6 -DMSO): δ8.45 (m, 2H, H--C(2'), H--C(6')), 7.66 (brd, J=7.8 Hz, 1H, H--C(4')), 7.34 (dd, J=4.8, 7.8 Hz, 1H, H--C(3')), 4.29 (d, J=6.7 Hz, 1H, CHOH), 2.67 (m, 2H, eq-H--C(2)), 2.27 (m, 2H, ax-H--C(2)), 1.70 (br, 1H, NH), 1.52 (m, 1H, H--C(4)), 1.10-1.00 (m, 4H, H--C(3)).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

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